molecular formula C10H9ClF2N2O2 B11815716 Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate

Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate

Cat. No.: B11815716
M. Wt: 262.64 g/mol
InChI Key: PYAVEXZNKQKOJP-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate is a chemical compound with the molecular formula C10H9ClF2N2O2 and a molecular weight of 262.64 g/mol . This compound is known for its unique structural properties, which include a hydrazinylidene group attached to a difluorophenyl ring. It is primarily used in research and industrial applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate typically involves the reaction of 2,4-difluoroaniline with ethyl chloroacetate in the presence of a base . The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Organic solvents such as ethanol or methanol

    Catalyst: Acid or base catalysts like hydrochloric acid or sodium hydroxide

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it into amines or other reduced forms using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to altered cellular processes. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or disruption of metabolic pathways .

Comparison with Similar Compounds

Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate can be compared with similar compounds such as:

These compounds share similar reactivity but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2N2O2/c1-2-17-10(16)9(11)15-14-8-4-3-6(12)5-7(8)13/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAVEXZNKQKOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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